molecular formula C26H15N5Na4O12S4 B15193438 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt CAS No. 75627-27-9

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt

Cat. No.: B15193438
CAS No.: 75627-27-9
M. Wt: 809.7 g/mol
InChI Key: PLCIHNLEKQLLTR-UHFFFAOYSA-J
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Description

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedisulfonic acid, 2-((4-((4-amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-5-sulfo-1-naphthalenyl, followed by coupling with 7-sulfo-1-naphthalenyl. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the subsequent azo coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: The azo groups can be reduced to amines under specific conditions.

    Substitution: Sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial in its function as a dye, where the color change is a result of the oxidation state of the azo groups. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthalenedisulfonic acid, 3-((1E)-(4-amino-5-sulfo-1-naphthalenyl)azo)-, trisodium salt
  • 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, monosodium salt

Uniqueness

1,4-Benzenedisulfonic acid, 2-((4-((4-amino-5-sulfo-1-naphthalenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt is unique due to its dual azo groups, which provide enhanced color properties and stability compared to similar compounds. Its multiple sulfonic acid groups also contribute to its high solubility and versatility in various applications.

Properties

CAS No.

75627-27-9

Molecular Formula

C26H15N5Na4O12S4

Molecular Weight

809.7 g/mol

IUPAC Name

tetrasodium;2-[[4-[(4-amino-5-sulfonatonaphthalen-1-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C26H19N5O12S4.4Na/c27-19-7-8-21(17-2-1-3-25(26(17)19)47(41,42)43)29-28-20-9-10-22(18-12-14(44(32,33)34)4-6-16(18)20)30-31-23-13-15(45(35,36)37)5-11-24(23)46(38,39)40;;;;/h1-13H,27H2,(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43);;;;/q;4*+1/p-4

InChI Key

PLCIHNLEKQLLTR-UHFFFAOYSA-J

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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